Cas no 19460-86-7 (N-Me-Phe-OMe hydrochoride)

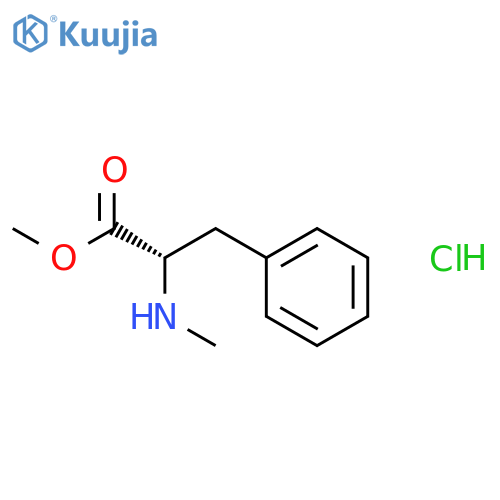

N-Me-Phe-OMe hydrochoride structure

商品名:N-Me-Phe-OMe hydrochoride

CAS番号:19460-86-7

MF:C11H16ClNO2

メガワット:229.703242301941

MDL:MFCD00083661

CID:123580

PubChem ID:56845437

N-Me-Phe-OMe hydrochoride 化学的及び物理的性質

名前と識別子

-

- L-Phenylalanine,N-methyl-, methyl ester, hydrochloride (1:1)

- N-Me-Phe-OMe HCl

- H-L-MePhe-OMe*HCl

- methyl (2S)-2-(methylamino)-3-phenylpropanoate,hydrochloride

- N-Me-Phe-OMe · HCl

- N-Me-Phe-OMe.HCl

- HCl*N-MePhe-OMe

- methyl N-methyl-1-phenylalanate

- methyl N-methyl-L-phenylalaninate hydrochloride

- N-methyl-L-phenylalanine methyl ester hydrochloride

- N-Me-Phe-OMe

- H-ME-PHE-OME HCL

- H-L-MEPHE-OME HCL

- N-Me-L-Phe-OMe·HCl

- N-ME-PHENYLALANINE-OME HCL

- N-Methyl-L-phenylalanine methyl ester HCl

- N-METHYL-L-PHENYLALANINE METHYL ESTER HYDROCHLORID

- N-ALPHA-METHYL-L-PHENYALANINE-METHYL ESTER HYDROCHLORIDE

- H-MePhe-OMe.HCl

- (N-methyl)-L-phenylalaninemethyl ester hydrochloride

- L-Phenylalanine,N-methyl-,methyl ester,hydrochloride(1:1)

- BCP11561

- SCHEMBL7327532

- (S)-methyl 2-(methylamino)-3-phenylpropanoate hydrochloride

- methyl (2S)-2-(methylamino)-3-phenylpropanoate hydrochloride

- AS-20114

- AKOS015909508

- methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride

- N-Me-Phe-OMeHCl

- 19460-86-7

- MFCD00083661

- N-Me-Phe-OMe hydrochloride

- DTXSID10718689

- Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1)

- AM9222

- L-Phenylalanine, methyl-, methyl ester, hydrochloride (1:1)

- Methyl methyl-L-phenylalaninate hydrochloride

- A880187

- N-Methyl-L-phenylalanine methyl ester hydrochloride (Me-L-Phe-OMe.HCl)

- CS-0147958

- F10718

- EN300-7380225

- N-methylphenylalanine methyl ester hydrochloride

- N-Me-Phe-OMe hydrochoride

-

- MDL: MFCD00083661

- インチ: InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1

- InChIKey: ZIFGLAQTUGRAAB-PPHPATTJSA-N

- ほほえんだ: CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl

計算された属性

- せいみつぶんしりょう: 229.08700

- どういたいしつりょう: 229.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 176

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 38.3Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 自信がない

- PSA: 38.33000

- LogP: 2.18300

- ようかいせい: 自信がない

N-Me-Phe-OMe hydrochoride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD144953)

N-Me-Phe-OMe hydrochoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-250mg |

Methyl methyl-L-phenylalaninate hydrochloride |

19460-86-7 | 97% | 250mg |

¥680 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-5g |

Methyl methyl-L-phenylalaninate hydrochloride |

19460-86-7 | 97% | 5g |

¥4554 | 2023-04-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-285977A-5 g |

H-L-MePhe-OMe*HCl, |

19460-86-7 | 5g |

¥14,666.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-1g |

Methyl methyl-L-phenylalaninate hydrochloride |

19460-86-7 | 97% | 1g |

¥1458 | 2023-04-15 | |

| Fluorochem | 223156-1g |

N-Me-Phe-OMe HCl |

19460-86-7 | 95% | 1g |

£158.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N93750-250mg |

N-Me-Phe-OMe HCl |

19460-86-7 | 250mg |

¥558.0 | 2022-04-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1218598-10g |

Methyl methyl-L-phenylalaninate hydrochloride |

19460-86-7 | 97% | 10g |

¥6600 | 2023-04-15 | |

| Fluorochem | 223156-5g |

N-Me-Phe-OMe HCl |

19460-86-7 | 95% | 5g |

£662.00 | 2022-02-28 | |

| Chemenu | CM250880-5g |

N-Me-Phe-OMe HCl |

19460-86-7 | 95+% | 5g |

$365 | 2021-06-09 | |

| Chemenu | CM250880-1g |

N-Me-Phe-OMe HCl |

19460-86-7 | 95+% | 1g |

$104 | 2021-06-09 |

N-Me-Phe-OMe hydrochoride 関連文献

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

19460-86-7 (N-Me-Phe-OMe hydrochoride) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19460-86-7)N-Me-Phe-OMe hydrochoride

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):170.0/429.0/728.0